molecular formula C10H15BO4 B6360731 4-Isopropoxy-3-methoxyphenylboronic acid CAS No. 875654-33-4

4-Isopropoxy-3-methoxyphenylboronic acid

Cat. No. B6360731
CAS RN: 875654-33-4
M. Wt: 210.04 g/mol
InChI Key: ZRCWUUPWMVBXSG-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methoxyphenylboronic acid is a chemical compound with the molecular weight of 210.04 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3 .


Chemical Reactions Analysis

Boronic acids like this compound are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 210.04 .

Scientific Research Applications

Supramolecular Assemblies

4-Isopropoxy-3-methoxyphenylboronic acid has been explored in the design and synthesis of supramolecular assemblies. For instance, phenylboronic and 4-methoxyphenylboronic acids have been combined with heterocyclic compounds like 4,4′-bipyridine, forming assemblies through O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

The compound has been utilized in studies of fluorescence quenching mechanisms. For example, research on derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has provided insights into static quenching mechanisms and the estimation of various quenching parameters (Geethanjali, Nagaraja, & Melavanki, 2015).

Catalysis and Chemical Reactions

The boronic acid derivative has been used in the development of hybrid materials and catalysis. For instance, (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, a derivative, was synthesized and immobilized onto carbon nanotubes for catalytic applications (Monteiro et al., 2015).

Crystal Engineering

In crystal engineering, this compound and its derivatives have been studied for their ability to form monomeric structures, which are essential in designing novel materials (Cyrański et al., 2012).

Corrosion Inhibition

Derivatives of this compound have been tested as corrosion inhibitors, showing efficacy in protecting metals like steel in acidic environments (Bentiss et al., 2009).

Nanomaterial Synthesis and Catalysis

The compound has also played a role in the synthesis of nanomaterials, such as in the creation of Ag/zeolite nanocomposites for oxidative hydroxylation and dye reduction (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

Mechanism of Action

In Suzuki-Miyaura cross-coupling reactions, the mechanism of action involves the oxidative addition of palladium, which donates electrons to form a new Pd–C bond .

Safety and Hazards

This compound is for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

The use of boronic acids like 4-Isopropoxy-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions is well-established . Future research may focus on developing new reactions and applications for these compounds.

properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCWUUPWMVBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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